molecular formula C12H12NO3+ B12345691 6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione

6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione

Cat. No.: B12345691
M. Wt: 218.23 g/mol
InChI Key: YVBOVXZUPSPATF-UHFFFAOYSA-N
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Description

6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione typically involves the reaction of 2-ethynylaniline derivatives with catalytic systems based on gold, palladium acetate, molecular iodine, and silver salts . Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt . These reactions are often carried out under controlled conditions to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12NO3+

Molecular Weight

218.23 g/mol

IUPAC Name

6-methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione

InChI

InChI=1S/C12H12NO3/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)16-12(13)15/h4-5,7H,2-3,6H2,1H3/q+1

InChI Key

YVBOVXZUPSPATF-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=C2C=CC(=C)C=C2C(=O)OC1=O

Origin of Product

United States

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